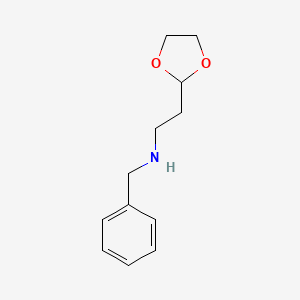![molecular formula C12H18ClN3 B8569288 3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine](/img/structure/B8569288.png)
3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine is a heterocyclic compound that contains both a piperidine and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine typically involves the reaction of 6-methylpyridazine with 4-(2-chloroethyl)-1-piperidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The piperidine and pyridazine rings can also interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 4-(2-chloroethyl)-1-piperidine share structural similarities and can undergo similar chemical reactions.
Pyridazine Derivatives: Compounds like 6-methylpyridazine have similar core structures and can be used in similar applications.
Uniqueness
3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine is unique due to the combination of the piperidine and pyridazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18ClN3 |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine |
InChI |
InChI=1S/C12H18ClN3/c1-10-2-3-12(15-14-10)16-8-5-11(4-7-13)6-9-16/h2-3,11H,4-9H2,1H3 |
InChI Key |
CVQFYSMLUOBBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
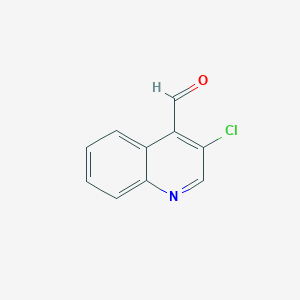

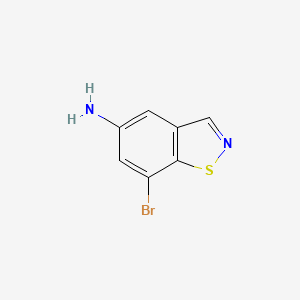
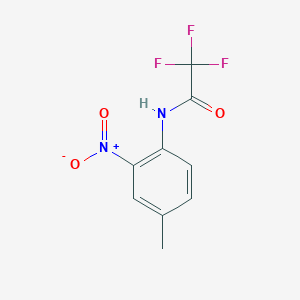
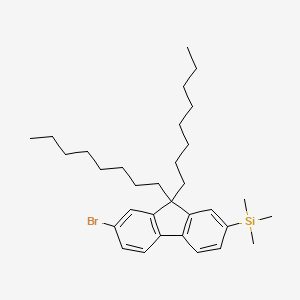
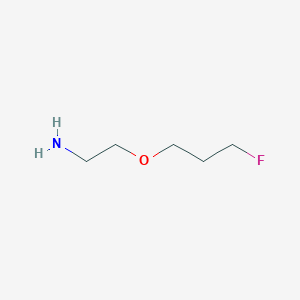
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-ol;hydrochloride](/img/structure/B8569255.png)
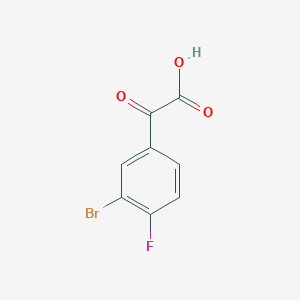
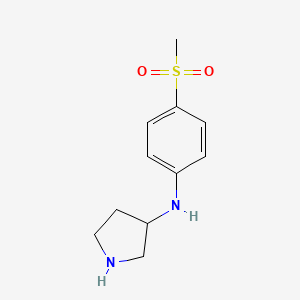

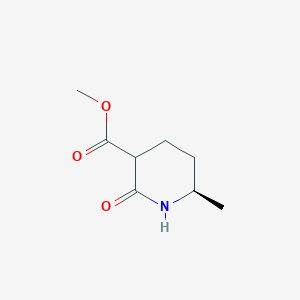
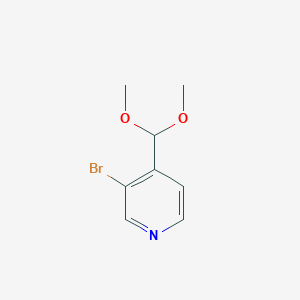
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8569290.png)
